4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group, a furan-2-ylmethyl group, and two methyl groups. The molecular formula of this compound is C13H14ClNO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethylbenzenesulfonyl chloride and furan-2-ylmethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The furan-2-ylmethanamine is added dropwise to a solution of 4-chloro-2,5-dimethylbenzenesulfonyl chloride in an appropriate solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Major Products Formed
Substitution Reactions: Formation of new sulfonamide derivatives with different substituents.
Oxidation Reactions: Formation of furan-2-carboxylic acid derivatives.
Reduction Reactions: Formation of amine derivatives from nitro compounds.
Scientific Research Applications
4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(furan-2-ylmethyl)aniline
- 4-chloro-N-(furan-2-ylmethyl)pyridine-2-carboxamide
- 4-chloro-N-(tetrahydro-furan-2-ylmethyl)-benzamide
Uniqueness
4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-9-7-13(10(2)6-12(9)14)19(16,17)15-8-11-4-3-5-18-11/h3-7,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKTWTYJJITSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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